molecular formula C18H21NO2 B8315132 (+/-)-3-(6-Methoxy-naphthalen-2-yl)-1-aza-bicyclo[2.2.2]octan-3-ol

(+/-)-3-(6-Methoxy-naphthalen-2-yl)-1-aza-bicyclo[2.2.2]octan-3-ol

Cat. No.: B8315132
M. Wt: 283.4 g/mol
InChI Key: KXWWZQUUQJGBMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+/-)-3-(6-Methoxy-naphthalen-2-yl)-1-aza-bicyclo[2.2.2]octan-3-ol is a useful research compound. Its molecular formula is C18H21NO2 and its molecular weight is 283.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

3-(6-methoxynaphthalen-2-yl)-1-azabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C18H21NO2/c1-21-17-5-3-13-10-16(4-2-14(13)11-17)18(20)12-19-8-6-15(18)7-9-19/h2-5,10-11,15,20H,6-9,12H2,1H3

InChI Key

KXWWZQUUQJGBMX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3(CN4CCC3CC4)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Butyllithium (2.5 M, 1.86 ml, 4.64 mmol) was added to a mixture of 2-bromo-6-methoxynaphthalene (1.0 g, 4.22 mmol) and diethyl ether (10 ml) at 20° C. The temperature was kept below 35° C. for 30 min. The mixture was cooled to −70° C. and 3-quinuclidinone (0.53 g, 4.22 mmol) was added at −70° C. The mixture was stirred at −70° C. for 1 h. The mixture was allowed to reach room temperature. Water (1 ml) was added followed by aqueous sodium hydroxide (1 M, 10 ml). The crystalline product was filtered and was washed with cold diethyl ether (2 ml). Yield 0.49 g (41%). Mp >330° C.
Quantity
1.86 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four

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